Cas no 2763912-40-7 (2-Chloro-3-methoxybenzene-1-sulfonyl fluoride)

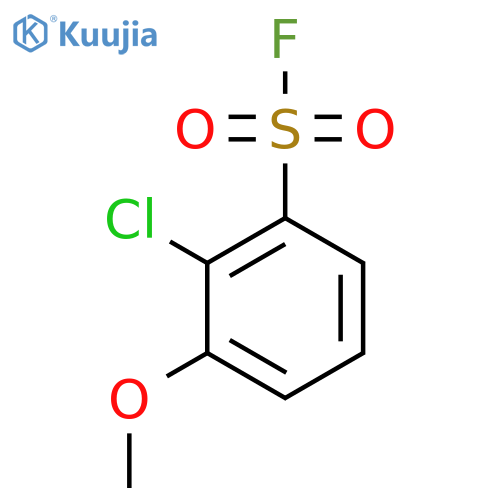

2763912-40-7 structure

商品名:2-Chloro-3-methoxybenzene-1-sulfonyl fluoride

2-Chloro-3-methoxybenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-chloro-3-methoxybenzene-1-sulfonyl fluoride

- EN300-27116759

- 2763912-40-7

- 2-Chloro-3-methoxybenzene-1-sulfonyl fluoride

-

- インチ: 1S/C7H6ClFO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3

- InChIKey: LEGPZXQCHOLYBG-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=CC=1S(=O)(=O)F)OC

計算された属性

- せいみつぶんしりょう: 223.9710211g/mol

- どういたいしつりょう: 223.9710211g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-Chloro-3-methoxybenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27116759-5.0g |

2-chloro-3-methoxybenzene-1-sulfonyl fluoride |

2763912-40-7 | 95.0% | 5.0g |

$2774.0 | 2025-03-20 | |

| Enamine | EN300-27116759-0.05g |

2-chloro-3-methoxybenzene-1-sulfonyl fluoride |

2763912-40-7 | 95.0% | 0.05g |

$803.0 | 2025-03-20 | |

| Enamine | EN300-27116759-0.25g |

2-chloro-3-methoxybenzene-1-sulfonyl fluoride |

2763912-40-7 | 95.0% | 0.25g |

$880.0 | 2025-03-20 | |

| Enamine | EN300-27116759-10g |

2-chloro-3-methoxybenzene-1-sulfonyl fluoride |

2763912-40-7 | 10g |

$4114.0 | 2023-09-11 | ||

| Enamine | EN300-27116759-1g |

2-chloro-3-methoxybenzene-1-sulfonyl fluoride |

2763912-40-7 | 1g |

$956.0 | 2023-09-11 | ||

| Enamine | EN300-27116759-1.0g |

2-chloro-3-methoxybenzene-1-sulfonyl fluoride |

2763912-40-7 | 95.0% | 1.0g |

$956.0 | 2025-03-20 | |

| Enamine | EN300-27116759-2.5g |

2-chloro-3-methoxybenzene-1-sulfonyl fluoride |

2763912-40-7 | 95.0% | 2.5g |

$1874.0 | 2025-03-20 | |

| Enamine | EN300-27116759-0.5g |

2-chloro-3-methoxybenzene-1-sulfonyl fluoride |

2763912-40-7 | 95.0% | 0.5g |

$919.0 | 2025-03-20 | |

| Enamine | EN300-27116759-0.1g |

2-chloro-3-methoxybenzene-1-sulfonyl fluoride |

2763912-40-7 | 95.0% | 0.1g |

$842.0 | 2025-03-20 | |

| Enamine | EN300-27116759-5g |

2-chloro-3-methoxybenzene-1-sulfonyl fluoride |

2763912-40-7 | 5g |

$2774.0 | 2023-09-11 |

2-Chloro-3-methoxybenzene-1-sulfonyl fluoride 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

2763912-40-7 (2-Chloro-3-methoxybenzene-1-sulfonyl fluoride) 関連製品

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量